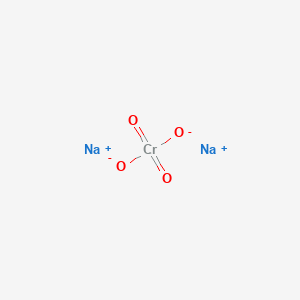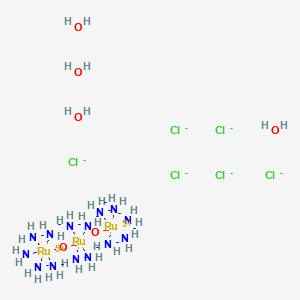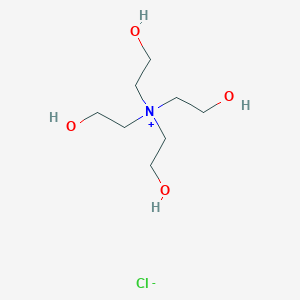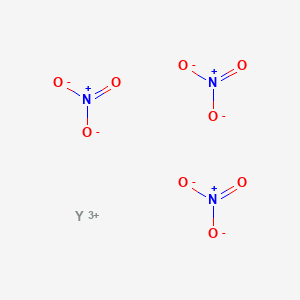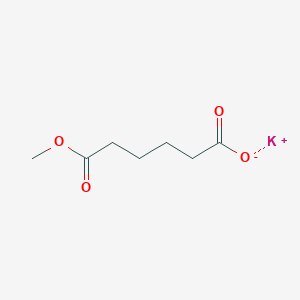
Methyl potassium adipate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl potassium adipate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of adipic acid, which is commonly used in the production of nylon and other synthetic fibers. Methyl potassium adipate has been found to have unique properties that make it useful in a variety of research applications.
Wirkmechanismus
The mechanism of action of methyl potassium adipate is not fully understood, but it is believed to act as a Lewis base catalyst. This means that it can donate a pair of electrons to an electrophile, facilitating the reaction between the electrophile and a nucleophile.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of methyl potassium adipate. However, it has been shown to be relatively non-toxic and has low levels of environmental impact. This makes it an attractive compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl potassium adipate in laboratory experiments is its low toxicity and environmental impact. It is also relatively easy to synthesize and has a wide range of potential applications. However, one limitation is that it is not as widely studied as other compounds, so there may be limited information available on its properties and potential uses.
Zukünftige Richtungen
There are a number of potential future directions for research on methyl potassium adipate. One area of interest is in the development of new catalytic reactions using this compound. It may also have potential applications in the production of pharmaceuticals and other chemicals. Further research is needed to fully understand the properties and potential uses of methyl potassium adipate.
Synthesemethoden
Methyl potassium adipate can be synthesized through the reaction of adipic acid with potassium hydroxide and methanol. This reaction results in the formation of methyl potassium adipate and water. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Methyl potassium adipate has been found to have a number of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. This compound has been shown to be an effective catalyst for a variety of organic reactions, including the synthesis of esters and amides.
Eigenschaften
CAS-Nummer |
10525-19-6 |
|---|---|
Produktname |
Methyl potassium adipate |
Molekularformel |
C7H11KO4 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
potassium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
VIKLNKRRVRFMJF-UHFFFAOYSA-M |
Isomerische SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Kanonische SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






